

A Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]thiazole

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Compound of Interest

Compound Name: 5-Fluorobenzo[d]thiazole

Cat. No.: B161262

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **5-Fluorobenzo[d]thiazole** (CAS No. 1644-85-5), a heterocyclic organic compound. Given the prominence of the benzothiazole scaffold in medicinal chemistry, understanding these fundamental characteristics is critical for its application in research and drug development.^{[1][2]} This guide consolidates available data, presents detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Data

5-Fluorobenzo[d]thiazole is a fluorinated benzothiazole derivative. Its key identifying and physicochemical properties, based on available experimental and predicted data, are summarized below.

Table 1: General and Physicochemical Properties of **5-Fluorobenzo[d]thiazole**

Property	Value	Source
Identifier Information		
CAS Number	1644-85-5	[3][4]
Molecular Formula	C ₇ H ₄ FNS	[3][4]
Molecular Weight	153.18 g/mol	[3][4]
Appearance	Light yellow to orange Solid	[4]
Physicochemical Data		
Boiling Point	232.2 ± 13.0 °C (Predicted)	[4]
Density	1.386 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	0.72 ± 0.10 (Predicted)	[4]
LogP	2.4354	[3]
Topological and Molecular Descriptors		
Topological Polar Surface Area (TPSA)	12.89 Å ²	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	0	[3]
Storage and Handling		
Recommended Storage	Store at room temperature or 2-8°C	[3][4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **5-Fluorobenzo[d]thiazole** are not readily available in the public domain. However, its synthesis can be extrapolated from general methods for related benzothiazoles.[1] More critical for its

application are standardized methods to determine its physicochemical properties, such as solubility, and to verify its purity.

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[5] This protocol is adapted for the analysis of **5-Fluorobenzo[d]thiazole**.

Objective: To determine the equilibrium solubility of **5-Fluorobenzo[d]thiazole** in various pharmaceutically relevant solvents (e.g., DMSO, ethanol, phosphate-buffered saline).

Materials:

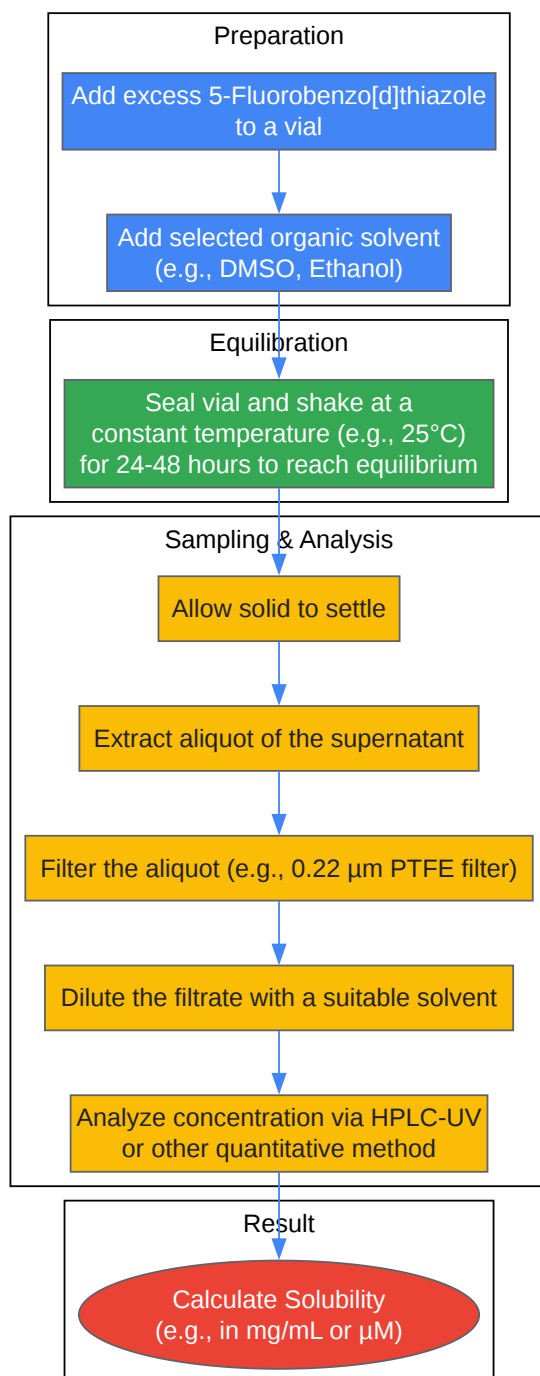
- **5-Fluorobenzo[d]thiazole** (solid, ≥98% purity)[3]
- Selected solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Methodology:

- Preparation: Add an excess amount of solid **5-Fluorobenzo[d]thiazole** to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.
- Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

- Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For poorly sedimenting solids, centrifugation (e.g., 15 minutes at 10,000 x g) may be required.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.
- Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of **5-Fluorobenzo[d]thiazole** using a pre-validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
- Calculation: The solubility is reported as the measured concentration in the saturated solution (e.g., in $\mu\text{g/mL}$ or mM).

Workflow for Shake-Flask Solubility Determination

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Caption: Workflow for Shake-Flask Solubility Determination.

Analytical techniques such as NMR, HPLC, and LC-MS are essential for confirming the identity and purity of **5-Fluorobenzo[d]thiazole**.^[6] The following is a general HPLC protocol for purity

analysis.

Objective: To determine the purity of a **5-Fluorobenzo[d]thiazole** sample.

Instrumentation:

- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- UV-Vis detector
- Autosampler and column oven

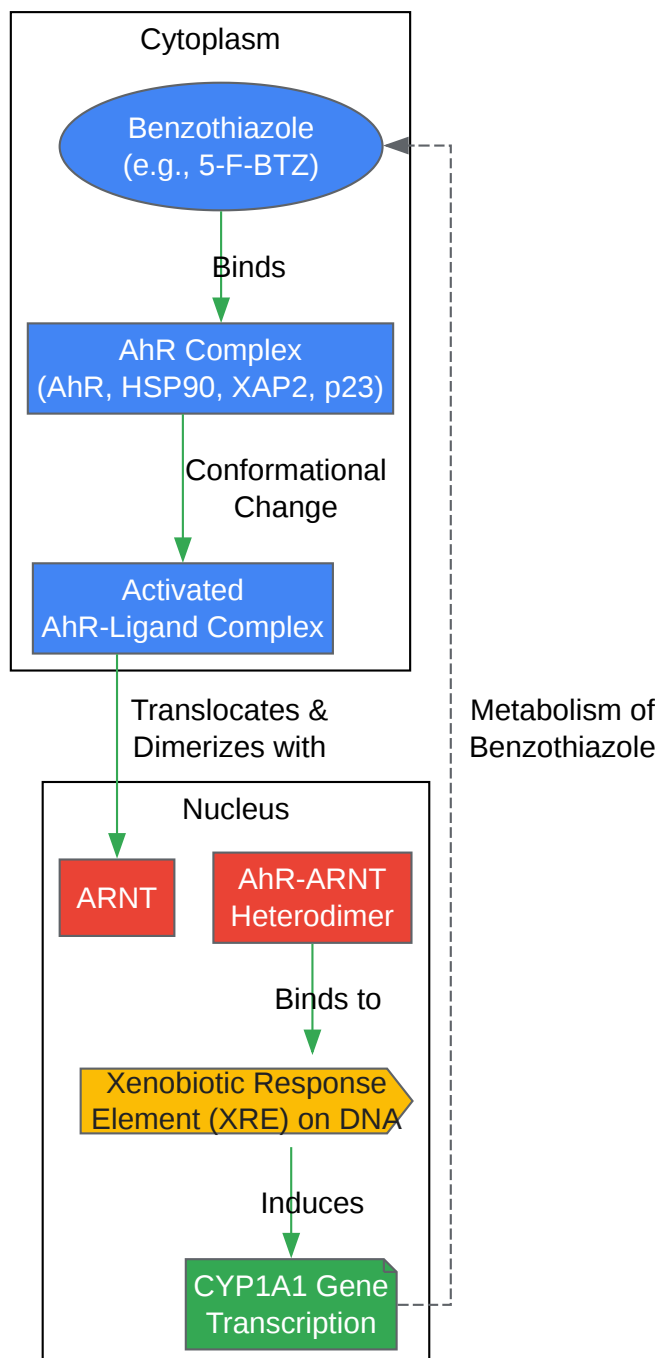
Methodology:

- Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, A and B. For example, A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
- Sample Preparation: Dissolve a small, accurately weighed amount of **5-Fluorobenzo[d]thiazole** in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Column Temperature: 30°C
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 5 µL
 - Detection Wavelength: Scan for optimal absorbance, typically around 254 nm.
 - Gradient Elution: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-26 min, 90% to 10% B; 26-30 min, 10% B.
- Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak (corresponding to **5-Fluorobenzo[d]thiazole**) by the total area of all peaks and express the result as a percentage.

Biological Context and Signaling Pathways

Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological targets and signaling pathways for **5-Fluorobenzo[d]thiazole** are not well-documented. However, structurally similar fluorinated benzothiazoles are known to interact with pathways like the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular metabolism and response to xenobiotics.[7]

Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

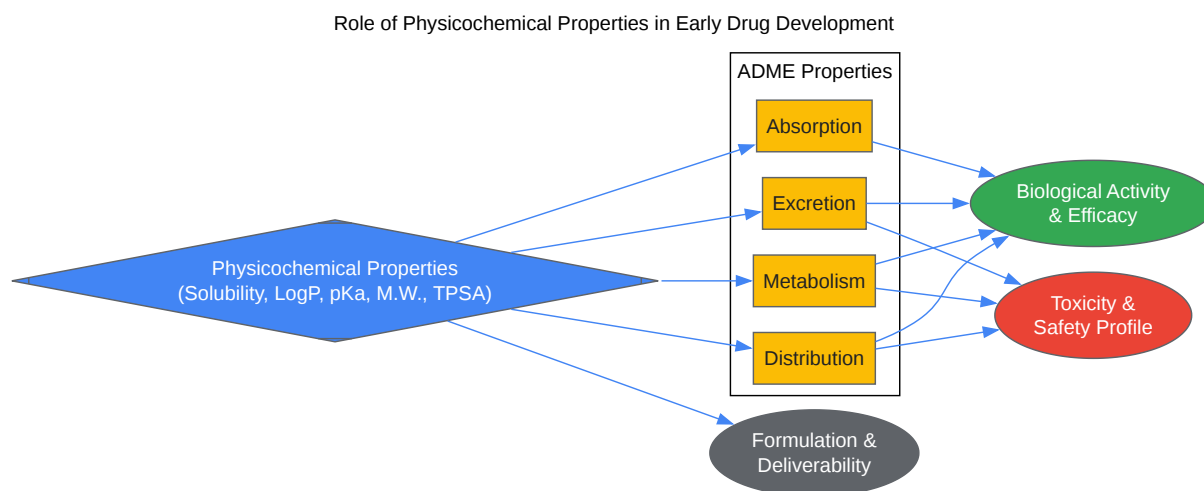


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Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The physicochemical properties detailed in this guide are fundamental to predicting and understanding a compound's behavior in biological systems. Properties like LogP (lipophilicity)

and solubility directly influence a compound's ability to cross cell membranes (absorption), its distribution throughout the body, and its overall pharmacokinetic profile.



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Caption: Role of Physicochemical Properties in Early Drug Development.

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